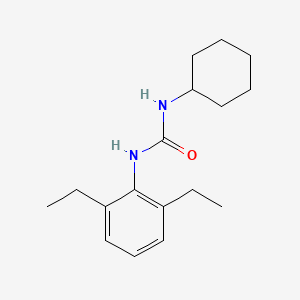![molecular formula C13H10N4S B5719948 N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5719948.png)
N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-pyridinamine is a chemical compound that is commonly referred to as PTA. It is a heterocyclic compound that is used in scientific research for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of PTA involves the binding of the compound to metal ions, particularly copper ions. The binding of PTA to copper ions results in the formation of a fluorescent complex that can be detected using spectroscopic techniques. The binding of PTA to copper ions also results in the inhibition of copper-dependent enzymes, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
PTA has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of copper-dependent enzymes, which can have effects on cellular processes such as oxidative stress and DNA repair. PTA has also been shown to have potential anticancer properties, as it can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PTA in lab experiments is its high selectivity for copper ions. This allows for the detection of copper ions in biological samples with high sensitivity and specificity. However, one limitation of using PTA is its potential toxicity, as it can inhibit the activity of copper-dependent enzymes that are important for cellular processes.
Zukünftige Richtungen
There are several future directions for the use of PTA in scientific research. One potential direction is the development of PTA-based fluorescent probes for the detection of other metal ions. Another direction is the synthesis of PTA derivatives with improved selectivity and sensitivity for copper ions. Additionally, the potential anticancer properties of PTA could be further explored for the development of novel cancer therapies.
Synthesemethoden
The synthesis of PTA involves the reaction of 2-aminopyridine with 2-bromo-1,3-thiazole in the presence of a base. The resulting intermediate is then treated with ammonium carbonate to yield the final product.
Wissenschaftliche Forschungsanwendungen
PTA is commonly used in scientific research as a fluorescent probe for the detection of metal ions. It has been shown to selectively bind to copper ions and can be used to detect copper ions in biological samples. PTA has also been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and materials science.
Eigenschaften
IUPAC Name |
4-pyridin-2-yl-N-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c1-2-7-15-11(5-1)12-9-18-13(17-12)16-10-4-3-6-14-8-10/h1-9H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCUWQXYKMJMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-pyridinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B5719867.png)
![N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5719874.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B5719892.png)

![4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B5719903.png)
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5719909.png)

![4-[(diphenylphosphoryl)methyl]pyridine](/img/structure/B5719926.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5719929.png)
![N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5719949.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5719954.png)


